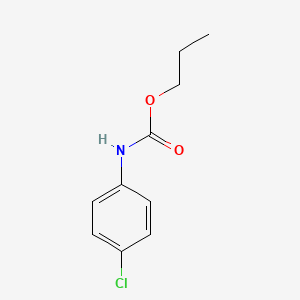
2,9-Dibromo-7-nitro-9h-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dibromo-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H7Br2NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and a nitro group attached to the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-7-nitro-9H-fluorene typically involves the bromination and nitration of fluorene. One common method is the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces bromine atoms at the 2 and 9 positions of the fluorene ring. The resulting dibromofluorene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
2,9-Dibromo-7-nitro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 2,9-dibromo-7-amino-9H-fluorene.
Oxidation: Products include various quinone derivatives.
科学研究应用
2,9-Dibromo-7-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,9-Dibromo-7-nitro-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,9-Dinitro-9H-fluorene: Contains two nitro groups, which can lead to different reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: The presence of methyl groups affects its solubility and reactivity.
Uniqueness
2,9-Dibromo-7-nitro-9H-fluorene is unique due to the combination of bromine and nitro substituents, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
属性
CAS 编号 |
6344-65-6 |
|---|---|
分子式 |
C13H7Br2NO2 |
分子量 |
369.01 g/mol |
IUPAC 名称 |
2,9-dibromo-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H |
InChI 键 |
QXCZEKJDCKEUFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


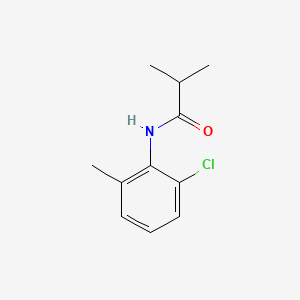

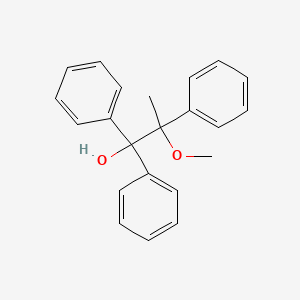
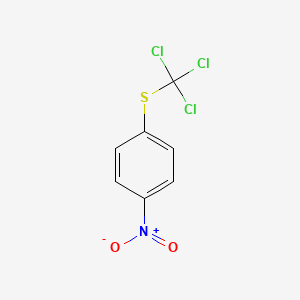

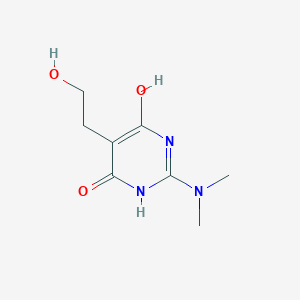

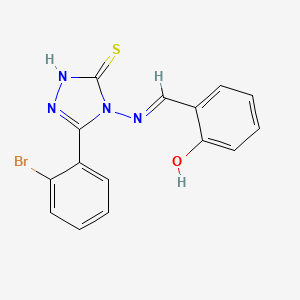

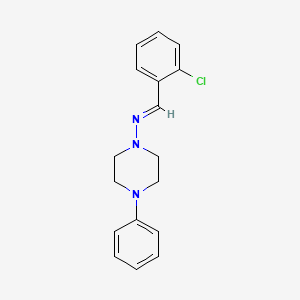
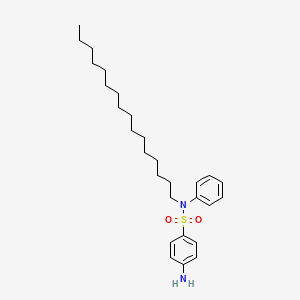
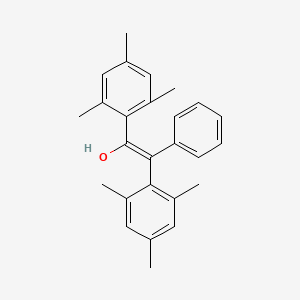
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
